![molecular formula C14H16ClN3O4 B051642 Gly-Gly-7-amido-4-methylcoumarin CAS No. 191723-65-6](/img/structure/B51642.png)
Gly-Gly-7-amido-4-methylcoumarin
Overview
Description
Gly-Gly-7-amido-4-methylcoumarin is a compound with the molecular formula C14H16ClN3O4 . It is also known as L-Gly-7-Amino-4-Methylcoumarin and is a probe and chromophore substrate for aminopeptidase . It is useful to make the C-terminal conjugate of ubiquitin with 7-amino-4-methylcoumarin (Ub-AMC), which is an important probe for fluorescence-based analysis of deubiquitinating enzyme (DUB) activity .
Synthesis Analysis
The synthesis of 7-amino-4-methylcoumarin, a component of Gly-Gly-7-amido-4-methylcoumarin, involves a three-step scheme starting from m-aminophenol . The process involves acylation of m-aminophenyl with methoxycarbonyl chloride to give m-(N-methoxycarbonylamino)phenol, which is then converted to 7-(N-methoxycarbonyl-amino)-4-methylcoumarin by condensation with acetoacetic ester in sulfuric acid .Molecular Structure Analysis
The molecular structure of Gly-Gly-7-amido-4-methylcoumarin is represented by the molecular formula C14H16ClN3O4 .Chemical Reactions Analysis
Gly-Gly-7-amido-4-methylcoumarin is a fluorogenic peptide used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .Physical And Chemical Properties Analysis
The physical and chemical properties of Gly-Gly-7-amido-4-methylcoumarin can be found in databases like PubChem .Scientific Research Applications
Thrombin Generation Assays
“H-Gly-Gly-AMC.HCl” is used in thrombin generation assays . These assays help detect the levels of thrombin generated in patient samples by the use of chromogenic or fluorogenic substrates in plasma or whole blood . Determining the rate of thrombin generation can help indicate if patients are at risk of clotting or bleeding .
Cathepsin C Activity Measurement
“H-Gly-Gly-AMC.HCl” is a fluorogenic substrate for cathepsin C . Upon enzymatic cleavage by cathepsin C, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify cathepsin C activity . AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively .
Hemostasis Assessment
The newer thrombin generation assays (TGAs) provide an overall assessment of hemostasis . They are promising laboratory tools for investigating hemorrhagic coagulopathies .
Coagulation Abnormalities Indication
The commercial chromogenic assay and both fluorogenic assays are able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .
Research Tool
Measurement of thrombin generation (TG) is accepted as a research tool . However, the variety of sources and concentrations of reagents, as well as technical constraints, limit its potential for proper clinical use .
Substrate Selectivity Studies
The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis . This makes “H-Gly-Gly-AMC.HCl” useful in studies investigating substrate selectivity.
Future Directions
properties
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZRZYKKHAMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647378 | |
Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Gly-7-amido-4-methylcoumarin | |
CAS RN |
191723-65-6 | |
Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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